3-[4-(Trifluoromethyl)anilino]pentanamide
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Overview
Description
3-[4-(Trifluoromethyl)anilino]pentanamide is a chemical compound with the molecular formula C12H15F3N2O. It is known for its unique structure, which includes a trifluoromethyl group attached to an aniline moiety, and a pentanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethyl)anilino]pentanamide typically involves the reaction of 4-(trifluoromethyl)aniline with a suitable pentanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethyl)anilino]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3-[4-(Trifluoromethyl)anilino]pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(Trifluoromethyl)anilino]pentanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aniline moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The pentanamide chain provides structural stability and influences the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)aniline: A precursor in the synthesis of 3-[4-(Trifluoromethyl)anilino]pentanamide.
3-(Trifluoromethyl)aniline: An isomer with different chemical properties and reactivity.
N-(4-Trifluoromethylphenyl)acetamide: A structurally related compound with different biological activities.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group, aniline moiety, and
Properties
IUPAC Name |
3-[4-(trifluoromethyl)anilino]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSARXINBOJSRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612670 |
Source
|
Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667937-05-5 |
Source
|
Record name | 3-[4-(Trifluoromethyl)anilino]pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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